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6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 3rd position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by methoxylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-2-oxo-1(2H)-pyrazineacetic acid
- 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid
Uniqueness
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound, highlighting its cytotoxic effects and mechanisms of action.
The compound has the following chemical structure and properties:
Property | Value |
---|---|
Molecular Formula | C10H12BrNO4 |
Molecular Weight | 290.11 g/mol |
IUPAC Name | Ethyl 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
CAS Number | 1429204-40-9 |
Synthesis
The synthesis of 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves multi-step organic reactions starting from commercially available starting materials. The process often includes bromination, methoxylation, and cyclization steps that yield the target compound with high purity levels (around 97%) suitable for biological assays .
Cytotoxic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the cytotoxicity of several dihydropyridine carboxylic acids, including this compound, using the sulforhodamine B (SRB) assay. The results indicated that compounds showed over 50% inhibition in cell growth for several tumor cell lines including U251 (human glioblastoma) and HCT-15 (human colorectal adenocarcinoma) .
The mechanism underlying the cytotoxicity appears to involve interaction with key proteins in apoptosis pathways. Docking studies revealed that the compound has a high affinity for PARP-1 protein, which plays a crucial role in DNA repair mechanisms. The binding interactions include hydrogen bonds and π–π interactions that stabilize the compound within the active site of PARP-1, leading to potential apoptosis induction in cancer cells .
Study 1: Anticancer Activity
In a recent in vitro study, various derivatives including 6-bromo-3-methoxy-1-methyl-2-oxo were tested for their anticancer properties against multiple cancer cell lines. The findings indicated that these compounds could serve as promising candidates for the development of new anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .
Study 2: Antimicrobial Properties
Another aspect of research has focused on the antimicrobial properties of this compound. Preliminary investigations suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains. This dual activity profile highlights its potential as a lead compound for further development in antimicrobial therapies .
Properties
CAS No. |
1429204-41-0 |
---|---|
Molecular Formula |
C8H8BrNO4 |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1-methyl-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-10-5(9)3-4(8(12)13)6(14-2)7(10)11/h3H,1-2H3,(H,12,13) |
InChI Key |
PYLHYIRINPTOOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C(C1=O)OC)C(=O)O)Br |
Origin of Product |
United States |
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